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2-Hydroxy atorvastatin calcium salt

Cat. No.: B12348133
M. Wt: 1187.3 g/mol
InChI Key: NOCWNJZXNVSDOU-LBSXWHBJSA-L
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Description

Background of Atorvastatin (B1662188) and its Metabolic Pathways

Atorvastatin is a medication that functions as a competitive inhibitor of the HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase enzyme. nih.govdrugbank.com This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is a rate-limiting step in the synthesis of cholesterol in the liver. nih.govnih.gov By inhibiting this step, atorvastatin effectively reduces the production of cholesterol. nih.govnih.gov It is administered in its active acid form and is known for its high solubility and permeability, which allows for complete absorption after oral administration. researchgate.net

Upon administration, atorvastatin undergoes extensive first-pass metabolism, primarily in the liver and the gut wall. researchgate.netnews-medical.net This metabolic process is largely mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 and CYP3A5 isoenzymes. nih.govclinpgx.orgresearchgate.net The metabolism of atorvastatin results in the formation of several derivatives, most notably ortho- and para-hydroxylated metabolites. nih.govclinpgx.org These metabolic reactions, along with other processes like beta-oxidation and glucuronidation, are central to the drug's pathway in the body. researchgate.netclinpgx.org The resulting metabolites are primarily eliminated through biliary secretion. nih.govnews-medical.net

The compound di(2-Hydroxy Atorvastatin) Calcium Salt is the calcium salt of the ortho-hydroxy metabolite of atorvastatin. medchemexpress.comcaymanchem.comadooq.comachemblock.com This specific metabolite is formed through the action of CYP3A4 on the parent atorvastatin molecule. caymanchem.comnih.gov

Significance of Hydroxylated Metabolites in HMG-CoA Reductase Inhibition Research

The investigation into these metabolites helps to explain the high variability in therapeutic response to atorvastatin among individuals, which does not always correlate well with the plasma concentration of the parent drug alone. researchgate.netnih.gov The formation of these active metabolites is a key factor, as their concentrations and inhibitory effects contribute significantly to the lipid-lowering capabilities attributed to atorvastatin. researchgate.net Furthermore, studies have explored how these metabolites interact with other biological systems, such as the pregnane (B1235032) X receptor (PXR), which regulates the expression of drug-metabolizing enzymes and transporters. nih.gov For instance, research indicates that while atorvastatin and its metabolites are ligands for PXR, the para-hydroxy metabolite shows a reduced capacity to induce PXR-regulated genes compared to the parent compound. nih.gov

The hydroxylated metabolites of atorvastatin are responsible for a substantial portion of its therapeutic effect. It is estimated that approximately 70% of the circulating inhibitory activity against HMG-CoA reductase is attributable to these active metabolites. news-medical.netresearchgate.netdroracle.ai This significant contribution is a key feature of atorvastatin's pharmacological profile.

The active metabolites, including 2-hydroxy atorvastatin, have been found to be equipotent to the parent drug in vitro. researchgate.net A critical factor enhancing their contribution is their longer elimination half-life compared to atorvastatin itself. While the parent drug has a half-life of about 14 hours, the inhibitory activity in the plasma persists for 20 to 30 hours, largely due to the prolonged presence of these active metabolites. nih.govnews-medical.net This extended duration of action helps to maintain a consistent inhibition of cholesterol synthesis, which is fundamental to the drug's effectiveness in managing hypercholesterolemia. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H68CaF2N4O12 B12348133 2-Hydroxy atorvastatin calcium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C66H68CaF2N4O12

Molecular Weight

1187.3 g/mol

IUPAC Name

calcium bis((3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate)

InChI

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h2*3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*24-,25-;/m11./s1

InChI Key

NOCWNJZXNVSDOU-LBSXWHBJSA-L

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2]

Origin of Product

United States

Synthetic and Biosynthetic Pathways of Di 2 Hydroxy Atorvastatin Calcium Salt

Biotransformation Mechanisms from Atorvastatin (B1662188)

Atorvastatin undergoes extensive metabolism in the body, leading to the formation of hydroxylated derivatives. clinpgx.orgdroracle.ai This biotransformation is a critical aspect of its pharmacological profile, primarily occurring in the liver. droracle.airesearchgate.net The process involves specific enzymes that modify the parent drug structure, resulting in metabolites such as 2-hydroxy atorvastatin.

Role of Cytochrome P450 Isoforms in Formation

The metabolism of atorvastatin is predominantly mediated by the cytochrome P450 (CYP) system of enzymes. clinpgx.orgajmc.comdroracle.ai These enzymes are crucial for the biotransformation of a vast number of xenobiotics, including many therapeutic drugs. nih.gov In vitro studies have confirmed that atorvastatin is metabolized into its ortho- (2-hydroxy) and para- (4-hydroxy) hydroxylated derivatives by these enzymes. clinpgx.orgresearchgate.netnih.gov While several CYP isoforms exist, the CYP3A subfamily plays the most significant role in atorvastatin metabolism. nih.gov

Research has pinpointed Cytochrome P450 3A4 (CYP3A4) as the principal isoform responsible for the hydroxylation of atorvastatin. ajmc.comresearchgate.netnih.govcaymanchem.com While CYP3A5 also contributes to this metabolic process, CYP3A4 demonstrates a significantly higher efficiency, particularly in the formation of 2-hydroxy atorvastatin (ortho-hydroxyatorvastatin). researchgate.netnih.govtandfonline.com Studies using human liver microsomes and recombinant CYP3A enzymes have shown that the intrinsic clearance (CLint) rate for the formation of ortho-hydroxyatorvastatin by CYP3A4 is 5.0 times greater than that by CYP3A5. researchgate.netnih.govtandfonline.com This indicates a preferential metabolism by CYP3A4, establishing it as the major enzyme in the 2-hydroxylation pathway of atorvastatin. researchgate.netnih.govtandfonline.com

Table 1: Comparative Intrinsic Clearance (CLint) for Atorvastatin Hydroxylation by CYP3A4 and CYP3A5

MetaboliteEnzymeRelative Intrinsic Clearance (CLint) Rate (CYP3A4 vs. CYP3A5)Reference
ortho-hydroxyatorvastatin (2-hydroxy atorvastatin)CYP3A45.0-fold higher researchgate.net, tandfonline.com
para-hydroxyatorvastatin (4-hydroxy atorvastatin)CYP3A42.4-fold higher researchgate.net, tandfonline.com

Enzymatic and Non-Enzymatic Conversion Dynamics

The chemical environment within the body influences the state of atorvastatin and its metabolites. These compounds can exist in two forms: a pharmacologically active hydroxy acid form and an inactive lactone form. researchgate.netnih.gov The interconversion between these two structures is a dynamic process governed by both enzymatic reactions and non-enzymatic, pH-dependent chemical equilibria. researchgate.netnih.gov

Atorvastatin and its hydroxylated metabolites undergo a reversible, pH-dependent interconversion between the open-ring hydroxy acid and the closed-ring lactone forms. researchgate.netrsc.org The acid form is the active inhibitor of HMG-CoA reductase, while the lactone is considered a prodrug. nih.gov Theoretical studies using density functional theory (DFT) have shown that under both mildly acidic and basic conditions, the lactone form of atorvastatin is less stable than its corresponding hydroxy acid form. rsc.org The activation energy barrier for the hydrolysis of the lactone to the acid is significantly lower under basic conditions compared to acidic conditions. rsc.orgresearchgate.net

Chemical Synthesis Methodologies for Di(2-Hydroxy Atorvastatin) Calcium Salt and Related Analogs

The chemical synthesis of di(2-Hydroxy Atorvastatin) Calcium Salt involves multi-step processes that are designed for efficiency and purity, particularly for large-scale production. These methodologies typically involve the synthesis of the core atorvastatin structure, introduction of the hydroxyl group, and a final salt formation step.

Strategies for Hydroxylation and Calcium Salt Formation

While the direct synthesis of 2-hydroxy atorvastatin is a complex process, the final step of forming the calcium salt from the corresponding acid is a well-established procedure in pharmaceutical chemistry. The general strategy involves converting the carboxylic acid group of two molecules of 2-hydroxy atorvastatin into a salt with a divalent calcium ion.

A common industrial method involves the hydrolysis of a precursor, such as an ester or a lactone, to yield the free acid or an intermediate salt, which is then converted to the calcium salt. biomolther.orgnih.gov One approach begins with the lactone form of the molecule. biomolther.org The lactone ring is opened using a base like sodium hydroxide (B78521) (NaOH) in a solvent mixture such as methanol (B129727) and water, which forms the sodium salt of the hydroxy acid. biomolther.org Following this, an aqueous solution of a calcium salt, typically calcium chloride (CaCl₂) or calcium acetate (B1210297), is added. biomolther.orggoogle.com This causes the desired di(2-Hydroxy Atorvastatin) Calcium Salt to precipitate out of the solution, which can then be isolated by filtration. biomolther.orggoogle.com

Another scalable method involves the hydrolysis of a tert-butyl ester intermediate using NaOH in a methanol/water solution. nih.gov After hydrolysis, the reaction mixture can be worked up using an ethyl acetate extraction procedure to isolate the pure calcium salt. nih.gov The choice of solvents, bases, and calcium source can be optimized to maximize yield and ensure high purity of the final product. biomolther.org

Table 2: General Strategies for Calcium Salt Formation

Starting MaterialKey ReagentsProcessReference
Lactone Form1. Sodium Hydroxide (NaOH) 2. Calcium Chloride (CaCl₂)Lactone ring opening to form sodium salt, followed by precipitation with calcium chloride. biomolther.org
Ester Derivative1. Sodium Hydroxide (NaOH) 2. Calcium Acetate or Calcium ChlorideEster hydrolysis to form the acid/sodium salt, followed by counter-ion exchange with a calcium source. nih.gov, google.com
Ester DerivativeCalcium Hydroxide (Ca(OH)₂)Direct hydrolysis of the ester and salt formation in a single step. google.com

Compound Glossary

Synthesis of Deuterated Analogs for Mechanistic Studies

The strategic incorporation of deuterium (B1214612) atoms into the molecular structure of di(2-Hydroxy Atorvastatin) provides a means to differentiate the compound from its endogenous counterparts and to trace its metabolic pathways with high precision. The primary application of these deuterated analogs is as internal standards in bioanalytical methods, which are essential for accurate quantification of the drug and its metabolites in biological matrices.

General Synthetic Strategy

One of the key intermediates in the synthesis of atorvastatin is a primary amine. To introduce deuterium atoms into the final molecule, a deuterated version of this amine is utilized. For instance, the synthesis of a penta-deuterated analog of a related compound was achieved using aniline-2,3,4,5,6-d5 as a precursor, a method that has also been applied to atorvastatin synthesis. researchgate.net This suggests that a similar approach is employed for producing deuterated metabolites.

The IUPAC name for a commercially available deuterated analog, ortho-Hydroxy Atorvastatin-d5 Calcium Salt, is calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate. nih.gov This nomenclature confirms that the five deuterium atoms are located on the phenyl group of the pyrrole (B145914) ring.

Illustrative Synthetic Scheme

The synthesis would likely proceed as follows:

Preparation of a Deuterated Precursor: A key building block, such as aniline, is obtained in a deuterated form (e.g., aniline-d5).

Paal-Knorr Pyrrole Synthesis: The deuterated precursor is then reacted with a suitably substituted 1,4-diketone in a Paal-Knorr condensation reaction to form the deuterated pyrrole core of what will become di(2-Hydroxy Atorvastatin). nih.govresearchgate.net

Elaboration of the Side Chains: Subsequent chemical modifications would build the remaining functional groups of the molecule, including the dihydroxyheptanoic acid side chain and the ortho-hydroxyphenyl group.

Formation of the Calcium Salt: Finally, the deuterated di(2-Hydroxy Atorvastatin) free acid is converted to its calcium salt.

The resulting deuterated compound is chemically identical to the non-deuterated metabolite, except for the increased mass due to the deuterium atoms. This mass difference is readily detectable by mass spectrometry, allowing it to be distinguished from the unlabeled analyte in a biological sample.

Research Findings and Applications

The use of deuterated standards, such as di(2-Hydroxy Atorvastatin-d5) Calcium Salt, is crucial for establishing robust and reliable bioanalytical methods. These methods are employed in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of atorvastatin.

A summary of relevant commercially available deuterated compounds is presented in the table below:

Compound NameCAS NumberMolecular FormulaNotes
di(2-Hydroxy Atorvastatin-d5) Calcium Salt265989-47-7C66H60D10CaF2N4O12Labeled analogue of the di(2-Hydroxy Atorvastatin) metabolite. pharmaffiliates.comlgcstandards.com
o-Hydroxy Atorvastatin-d5N/AC33H30D5FN2O6The free acid form with deuterium on the phenyl ring. simsonpharma.com
2-Hydroxy Atorvastatin-d5 Disodium (B8443419) Salt1276537-19-9C33H33D5FN2Na2O6The disodium salt of the deuterated metabolite. nih.gov

The development and synthesis of these deuterated analogs represent a significant advancement in the tools available for detailed mechanistic investigations of atorvastatin's metabolic pathways. By providing a precise and accurate way to measure the levels of its metabolites, researchers can gain a deeper understanding of the drug's behavior in the body.

Mechanistic Studies on the Biological Activity of Di 2 Hydroxy Atorvastatin Calcium Salt

HMG-CoA Reductase Inhibition Potency and Characterization

The primary mechanism of action for statins and their active metabolites is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov

Comparative Inhibition Kinetics with Parent Compound (Atorvastatin)

In contrast, other metabolites, such as 4-hydroxyatorvastatin, have been found to be considerably less active, highlighting the specific importance of the 2-hydroxy form. helsinki.fi This similarity in inhibitory action suggests that di(2-Hydroxy Atorvastatin) effectively binds to the active site of the HMG-CoA reductase enzyme, preventing the conversion of HMG-CoA to mevalonate, a crucial precursor in cholesterol synthesis.

Table 1: Comparative HMG-CoA Reductase Inhibition

CompoundReported IC50Comparative Potency
Atorvastatin (B1662188)8 nM medchemexpress.comadooq.comamsbio.com-
di(2-Hydroxy Atorvastatin)Data not availableSimilar to Atorvastatin helsinki.fi
4-Hydroxy AtorvastatinData not availableLess active than Atorvastatin helsinki.fi

This table illustrates the comparative inhibitory potency of di(2-Hydroxy Atorvastatin) calcium salt against HMG-CoA reductase in relation to its parent compound, atorvastatin.

Antioxidant Mechanisms and Oxidative Stress Modulation at the Molecular and Cellular Level

Inhibition of Lipid Hydroperoxide Formation

Lipid hydroperoxides are primary products of lipid peroxidation and their formation is a key indicator of oxidative damage to cellular membranes. Studies have shown that di(2-Hydroxy Atorvastatin) can inhibit the formation of lipid hydroperoxides in a manner that is dependent on its concentration. This protective effect is attributed to the chemical structure of the molecule, which allows it to act as an electron donor, thereby neutralizing reactive oxygen species that initiate lipid peroxidation. nih.gov

Reduction of Thiobarbituric Acid Reactive Substances (TBARS) Formation

Thiobarbituric acid reactive substances (TBARS) are secondary products of lipid peroxidation, and their measurement is a widely used marker of oxidative stress. Research has demonstrated that di(2-Hydroxy Atorvastatin) effectively reduces the formation of TBARS. In experimental models using human low-density lipoprotein (LDL), the compound has been shown to inhibit copper sulfate-induced TBARS formation in a concentration-dependent manner. nih.gov This reduction in TBARS levels further confirms the antioxidant capacity of di(2-Hydroxy Atorvastatin) and its ability to protect lipids from oxidative damage.

Table 2: Antioxidant Activity of di(2-Hydroxy Atorvastatin) Calcium Salt

Antioxidant MechanismEffect
Inhibition of Lipid Hydroperoxide FormationConcentration-dependent inhibition
Reduction of TBARS FormationConcentration-dependent reduction

This table summarizes the key antioxidant mechanisms of di(2-Hydroxy Atorvastatin) calcium salt.

Neuroprotective Mechanisms in Cellular Models

The biological activities of di(2-Hydroxy Atorvastatin) calcium salt also extend to neuroprotection, as demonstrated in cellular models of ischemic injury.

Reduction of Cell Death Induced by Oxygen-Glucose Deprivation (OGD) in Neuronal Cells

Oxygen-glucose deprivation (OGD) is an in vitro model that mimics the conditions of ischemia, a major cause of neuronal cell death in stroke. Studies have shown that atorvastatin and its metabolites can protect neuronal cells from OGD-induced cell death. nih.govmdpi.com Specifically, research has indicated that atorvastatin can significantly decrease OGD-induced neuronal cell death at certain concentrations. nih.gov For instance, in primary rat cortical neurons, atorvastatin at concentrations of 0.1, 0.5, and 1 μM significantly reduced cell death following OGD. nih.gov While direct quantitative data for the di(2-hydroxy) metabolite is not as readily available, the known neuroprotective effects of the parent compound suggest a contributing role for its active metabolites. The mechanism of this neuroprotection is thought to involve the modulation of pathways related to oxidative stress and inflammation. mdpi.com

Table 3: Neuroprotective Effect of Atorvastatin in an OGD Model

Treatment ConcentrationEffect on OGD-Induced Neuronal Cell Death
0.1 µM AtorvastatinSignificant decrease nih.gov
0.5 µM AtorvastatinSignificant decrease nih.gov
1.0 µM AtorvastatinSignificant decrease nih.gov

This table presents the neuroprotective effects of the parent compound, atorvastatin, in a cellular model of oxygen-glucose deprivation, providing an indication of the potential activity of its metabolites.

Modulation of cAMP-Response-Element-Binding Protein (CREB) Phosphorylation in Specific Neuronal Subpopulations

Research into the biological activities of di(2-Hydroxy Atorvastatin) calcium salt, the calcium salt of the active metabolite of atorvastatin, has revealed its significant role in neuroprotection, particularly through the modulation of the cAMP-Response-Element-Binding Protein (CREB). Studies have focused on its effects on neuronal subpopulations under conditions of stress, such as oxygen-glucose deprivation (OGD), an in vitro model for ischemia.

Scientific investigations have demonstrated that post-treatment with ortho-hydroxy atorvastatin (o-ATV), the active form of the compound, selectively protects a specific subset of cortical neurons. These are identified as large, glutamic acid decarboxylase (GAD)-positive neurons, which are GABAergic neurons. researchgate.netnih.gov A key mechanism underlying this neuroprotective effect is the significant increase in the phosphorylation of CREB (pCREB) within these specific neurons. researchgate.netnih.gov

In primary cultures of rat cortical neurons subjected to OGD, treatment with o-ATV resulted in a notable increase in pCREB levels. researchgate.net This effect was specific to the GABAergic neuronal population. researchgate.netnih.gov It is noteworthy that the parent compound, atorvastatin, did not elicit the same response, highlighting the distinct activity of the hydroxylated metabolite. researchgate.netnih.gov

The selective action of o-ATV on GABAergic neurons is attributed to its ability to increase the neuronal uptake of glutamate. This leads to a preferential activation of synaptic N-methyl-D-aspartate (NMDA) receptors over extrasynaptic ones in these neurons, which in turn promotes the phosphorylation of CREB. nih.gov

The following data table summarizes the research findings on the effect of ortho-hydroxy atorvastatin on CREB phosphorylation in neuronal cultures.

Table 1: Effect of ortho-Hydroxy Atorvastatin (o-ATV) on CREB Phosphorylation in Neuronal Subpopulations

ConditionNeuronal SubpopulationTreatmentOutcome on pCREB LevelsQuantitative FindingReference
Control (Normoxia)Large GAD-Positive (GABAergic) NeuronsVehicleBaselineApproximately 50% of neurons are pCREB-positive. researchgate.net
Control (Normoxia)Large GAD-Positive (GABAergic) Neuronso-ATV (600 nM)Increased PhosphorylationTwo- to three-fold increase; nearly 100% of neurons become pCREB-positive. researchgate.net
Oxygen-Glucose Deprivation (OGD)Large GAD-Positive (GABAergic) NeuronsVehicleNo significant change from baseline OGD effect.- researchgate.netnih.gov
Oxygen-Glucose Deprivation (OGD)Large GAD-Positive (GABAergic) Neuronso-ATV (600 nM)Increased PhosphorylationTwo- to three-fold increase; nearly 100% of neurons become pCREB-positive. researchgate.net
Oxygen-Glucose Deprivation (OGD)Non-GABAergic Neuronso-ATV (600 nM)No significant change.- nih.gov

These findings underscore the specific and potent effect of di(2-Hydroxy Atorvastatin) calcium salt's active metabolite in modulating a critical pro-survival pathway in a distinct population of neurons, offering a potential mechanism for its observed neuroprotective properties.

Analytical Techniques and Methodological Advancements for Di 2 Hydroxy Atorvastatin Calcium Salt

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of di(2-Hydroxy Atorvastatin) Calcium Salt from complex matrices, including pharmaceutical formulations and biological samples. These methods offer high resolution and sensitivity, which are crucial for accurate analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of atorvastatin (B1662188) and its metabolites. researchgate.net Method development often involves a systematic approach to optimize separation, focusing on factors such as the stationary phase, mobile phase composition, column temperature, and flow rate. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality, typically employing octadecylsilyl (C18) or octylsilyl (C8) columns. mdpi.comnih.gov

The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer solution, like sodium phosphate (B84403) or ammonium (B1175870) acetate (B1210297), with the pH adjusted to ensure optimal peak shape and retention. nih.govijpsjournal.comscitechnol.com For instance, one method utilized a mobile phase of 0.1% acetic acid solution and acetonitrile (45:55, v/v) at a flow rate of 0.8 mL/min, with UV detection at 246 nm. core.ac.uk Another approach for simultaneous determination of atorvastatin and its impurities used a mobile phase composed of acetonitrile, tetrahydrofuran, and an ammonium acetate buffer (pH 5.0). mdpi.com

Validation of these HPLC methods is performed according to the International Conference on Harmonization (ICH) guidelines. mdpi.comcore.ac.uk This process confirms that the analytical procedure is suitable for its intended purpose by assessing parameters such as selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comcore.ac.uk Linearity is typically established over a specific concentration range, with studies demonstrating strong correlation coefficients (R² > 0.999). scitechnol.comcore.ac.uk The precision of a method, expressed as the relative standard deviation (RSD), is often found to be well within acceptable limits, for example, ranging from 0.10% to 2.26%. researchgate.net

Table 1: Example of HPLC Method Parameters for Atorvastatin Analysis

ParameterConditionReference
ColumnLiChrospher® 100 RP-18 (5 µm), 250x4 mm core.ac.uk
Mobile Phase0.1% Acetic Acid : Acetonitrile (45:55, v/v), pH 3.8 core.ac.uk
Flow Rate0.8 mL/min core.ac.uk
Detection Wavelength246 nm core.ac.uk
Linearity Range8.13 to 23.77 µg/mL core.ac.uk
Retention Time~7.1 min scitechnol.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

For the highly sensitive and selective analysis of atorvastatin metabolites like di(2-Hydroxy Atorvastatin) from biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the precise detection and structural information provided by mass spectrometry.

Development of LC-MS/MS methods involves careful optimization of both chromatographic and mass spectrometric conditions. nih.gov Sample preparation is a critical first step, often involving protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analytes from the plasma matrix and minimize ion suppression effects. nih.govemrespublisher.comnih.gov For instance, one method successfully used protein precipitation with acetonitrile to extract atorvastatin and its metabolites from just 50 μL of human plasma. nih.gov

Chromatographic separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). mdpi.comnih.gov The mass spectrometer is usually operated in the positive electrospray ionization (ESI+) mode, utilizing multiple reaction monitoring (MRM) for quantification. mdpi.comnih.gov MRM enhances selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov For 2-hydroxy atorvastatin, a common transition monitored is m/z 575.4 → 440.3. nih.gov These methods can achieve very low limits of quantification (LLOQ), often down to 0.05 ng/mL. nih.govnih.gov

Table 2: Selected Reaction Monitoring (SRM) Transitions for Atorvastatin and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Atorvastatin (ATV)559.2440.3 nih.gov
2-Hydroxy Atorvastatin (2-OH-ATV)575.4440.3 nih.gov
4-Hydroxy Atorvastatin (4-OH-ATV)575.4440.3 nih.gov
Atorvastatin Lactone (ATRL)540.7448.1 mdpi.com

Spectroscopic and Diffraction Techniques for Characterization and Solid-State Analysis

Spectroscopic and diffraction methods are indispensable for the structural elucidation and solid-state characterization of di(2-Hydroxy Atorvastatin) Calcium Salt, providing critical information on its chemical structure, functional groups, and crystalline properties.

Vibrational Spectroscopy (FTIR, NIR) and Chemical Imaging Applications in Related Compounds

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups within a molecule. asianpubs.orgnveo.org The FTIR spectrum of atorvastatin calcium exhibits characteristic absorption bands that confirm the presence of its key structural features. wjpmr.com

For example, a broad band observed in the range of 3400-3200 cm⁻¹ is assigned to O-H stretching vibrations, while N-H stretching vibrations appear as a sharp, weaker band around 3365 cm⁻¹. wjpmr.comasianpubs.org The prominent C=O stretching vibration is typically found between 1680-1550 cm⁻¹, and C-N stretching is assigned to a band around 1315 cm⁻¹. wjpmr.comasianpubs.org The presence of the fluorophenyl group is indicated by C-F stretching vibrations, which can be found in the wide frequency range of 1360-1000 cm⁻¹. asianpubs.org These spectral fingerprints are crucial for confirming the identity of the compound and for detecting molecular interactions in different formulations. researchgate.netiajpr.com

Table 3: Key FTIR Vibrational Assignments for Atorvastatin Calcium

Vibrational ModeFrequency Range (cm⁻¹)Observed Peak (cm⁻¹)Reference
-NH Stretching3600-31003365 wjpmr.comasianpubs.org
O-H Bending/Stretching3400-32003363.97 wjpmr.com
C=O Stretching1680-15501651.12 wjpmr.com
C-N Stretching~13501315.50 wjpmr.comasianpubs.org

X-ray Powder Diffraction (XRPD) for Crystalline Form Analysis of Calcium Salts

X-ray Powder Diffraction (XRPD) is the definitive technique for the solid-state analysis of pharmaceutical compounds, enabling the distinction between amorphous and crystalline forms and the identification of different polymorphs. nih.govuni-halle.de The crystalline state of a drug substance can significantly impact its physical properties. Atorvastatin calcium is known to exist in numerous crystalline forms, with Form I being a particularly stable polymorph. nih.govresearchgate.net

The XRPD pattern of a crystalline material consists of a series of sharp, intense peaks at specific diffraction angles (2θ), which serve as a unique fingerprint for that particular crystal structure. researchgate.net For example, crystalline Atorvastatin Calcium Form I is characterized by distinct peaks at 2θ values of approximately 9.07°, 9.41°, 10.18°, 10.46°, 11.76°, 12.10°, and 16.96°. nih.gov The absence of these sharp peaks and the presence of a broad halo indicate an amorphous material. researchgate.net XRPD is therefore essential for quality control, ensuring the correct and consistent polymorphic form of the active pharmaceutical ingredient is present in a drug product. nih.gov

Table 4: Characteristic XRPD Peaks for Atorvastatin Calcium Form I

Diffraction Angle (°2θ)Reference
9.0711.76 nih.gov
9.4112.10
10.1816.96
10.4619.12 nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques for the definitive structural elucidation of molecules like di(2-Hydroxy Atorvastatin). hyphadiscovery.com NMR provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov A standard dataset for structure elucidation includes one-dimensional (1D) spectra like ¹H and ¹³C NMR, as well as two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). hyphadiscovery.com These experiments reveal through-bond connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of the chemical structure. hyphadiscovery.com

Solid-state NMR has also been employed to study atorvastatin calcium, providing insights into the molecular conformation and packing in the solid state. researchgate.net A novel NMR crystallography approach combining experimental and computational determination of ⁴³Ca solid-state NMR parameters has been developed to reveal the local coordination environment of the calcium ion, which is difficult to probe with other techniques. rsc.org

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers further structural clues. mdpi.com The fragmentation pattern is specific to the molecule's structure and can be used to confirm the identity of metabolites by comparing them to the parent drug. mdpi.com Together, NMR and MS provide a comprehensive picture of the molecular structure, essential for identifying metabolites and characterizing reference standards.

Compound Reference Table

Advanced Extraction and Sample Preparation Techniques for Metabolite Research

The accurate quantification of di(2-Hydroxy Atorvastatin) Calcium Salt in biological matrices is contingent upon robust and efficient extraction and sample preparation methodologies. Research in this area has led to the development and refinement of several advanced techniques designed to isolate the metabolite from complex sample matrixes, minimize interference, and enhance analytical sensitivity. The primary methods employed include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Salting-Out Assisted Liquid-Liquid Extraction (SALLE). nih.govmdpi.com These techniques are often used in conjunction with highly sensitive analytical instruments such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.govresearchgate.net

Solid-Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from complex mixtures. nih.govresearchgate.net The method relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. For the extraction of atorvastatin and its metabolites, including the 2-hydroxy form, reversed-phase SPE cartridges, such as C18, are commonly employed. nih.gov The selection of appropriate sorbents and elution solvents is critical to achieving high recovery and purity of the target metabolite.

Liquid-Liquid Extraction (LLE) is another fundamental technique for sample preparation, which separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com This method has been successfully applied in the extraction of atorvastatin and its hydroxylated metabolites from plasma samples. nih.gov The choice of organic solvent is a key parameter in optimizing the extraction efficiency.

A more recent advancement in sample preparation is the Salting-Out Assisted Liquid-Liquid Extraction (SALLE). mdpi.comnih.gov This technique enhances the extraction of polar analytes from aqueous samples by adding a salt to the aqueous phase, which reduces the solubility of the analyte and the miscibility of the organic solvent in the aqueous phase. nih.gov SALLE has been shown to be a simple, rapid, and efficient method for the simultaneous determination of atorvastatin and its metabolites, offering high recovery rates. mdpi.comnih.gov

The following tables summarize detailed research findings on these advanced extraction and sample preparation techniques for atorvastatin and its metabolites, which are applicable to the analysis of di(2-Hydroxy Atorvastatin) Calcium Salt.

Table 1: Solid-Phase Extraction (SPE) Parameters for Atorvastatin and its Metabolites

ParameterMethod DetailsReference
Sorbent Type Reversed-phase C18 nih.gov
Sample Matrix Human Plasma nih.govresearchgate.net
Sample Pre-treatment Acidification of plasma nih.gov
Conditioning Solvent Methanol followed by water nih.gov
Loading Pre-treated plasma sample nih.gov
Washing Solvent Water/Methanol mixture nih.gov
Elution Solvent Acetonitrile/Formic Acid nih.gov
Analytical Technique LC-MS/MS nih.govresearchgate.net

Table 2: Liquid-Liquid Extraction (LLE) and Salting-Out Assisted Liquid-Liquid Extraction (SALLE) Research Findings

ParameterLLE DetailsSALLE DetailsReference
Sample Matrix Human PlasmaHuman Plasma nih.govnih.gov
Extraction Solvent Not specified without chlorinated solventsAcetonitrile nih.govnih.gov
Salting-Out Agent Not ApplicableAmmonium acetate nih.gov
Key Findings Recovery above 75% for atorvastatin and ortho-hydroxyatorvastatin.Recovery of more than 81% for all analytes. nih.govnih.gov
Extraction Time -1 minute nih.gov
Analytical Technique LC-MS/MSUltrafast LC-MS/MS nih.govnih.gov

These advanced extraction techniques represent significant methodological advancements in the study of atorvastatin metabolites. The continued development and optimization of these methods are crucial for enhancing the accuracy and reliability of pharmacokinetic and metabolic studies involving di(2-Hydroxy Atorvastatin) Calcium Salt.

Molecular Interactions and Transport Mechanisms of Di 2 Hydroxy Atorvastatin Calcium Salt and Its Precursors in Vitro and Computational Studies

In Vitro Studies of Drug-Drug Interactions Mediated by Metabolic Enzymes

Cytochrome P450 Enzyme Inhibition and Induction Profiles (e.g., CYP3A4, CYP3A5)

The metabolism of atorvastatin (B1662188) is primarily mediated by the cytochrome P450 (CYP) system, with CYP3A4 being the principal enzyme responsible for its conversion into its hydroxylated active metabolites, including ortho-hydroxyatorvastatin (2-hydroxy atorvastatin) and para-hydroxyatorvastatin (4-hydroxy atorvastatin). uiuc.eduresearchgate.netnih.govnih.gov In vitro studies using human liver microsomes and recombinant human CYP3A enzymes have demonstrated that atorvastatin is preferentially metabolized by CYP3A4 over CYP3A5. uiuc.edunih.gov

Kinetic studies have shown that the intrinsic clearance (CLint) rates for the formation of both para- and ortho-hydroxyatorvastatin by CYP3A4 are significantly higher than those by CYP3A5. researchgate.netnih.gov Specifically, the intrinsic clearance for the formation of ortho-hydroxyatorvastatin by CYP3A4 was found to be 5.0-fold higher than that by CYP3A5, and 2.4-fold higher for para-hydroxyatorvastatin. researchgate.netnih.gov This indicates that CYP3A4 is the major P450 isoform involved in the metabolism of atorvastatin. researchgate.netnih.gov

While some research suggests that genetic polymorphisms in CYP3A5 may not be a critical factor in the disposition of atorvastatin due to the dominant role of CYP3A4, other studies have found a significant influence. uiuc.edunih.gov For instance, individuals carrying the CYP3A53/3 genotype, which leads to a non-functional protein, exhibited 2.8-fold higher systemic exposure (AUCinf) to atorvastatin and 2.4-fold higher exposure to 2-hydroxy atorvastatin compared to carriers of the fully functional CYP3A51/1 allele. nih.govresearchgate.net

Regarding enzyme induction, atorvastatin and its metabolites have been identified as ligands of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of CYP3A4. nih.gov In vitro experiments have shown that atorvastatin can increase the mRNA expression of both CYP3A4 and CYP3A5. mdpi.comresearchgate.net However, the metabolites exhibit differential effects; the para-hydroxy metabolite, for example, has been observed to significantly reduce or eliminate the induction of cytochrome P450 genes in primary human hepatocytes. nih.gov Conversely, some studies characterize atorvastatin as an inhibitor of CYP3A4 activity in vivo. chemrxiv.org This dual profile of both inducing and inhibiting properties highlights the complex interactions of atorvastatin and its metabolites with metabolic enzymes.

Table 1: In Vitro Kinetic Parameters for Atorvastatin Hydroxylation by CYP3A4 and CYP3A5. researchgate.net
MetaboliteEnzymeKm (μM)Vmax (pmol/min/pmol P450)CLint (Vmax/Km) (ml/min/pmol P450)
ortho-hydroxyatorvastatinCYP3A415.418.81.22
CYP3A532.88.00.24
para-hydroxyatorvastatinCYP3A419.312.90.67
CYP3A527.57.70.28

In Vitro Studies of Transporter-Mediated Uptake and Efflux

Role of Organic Anion Transporting Polypeptides (OATPs)

Organic Anion Transporting Polypeptides (OATPs) are critical for the hepatic uptake of atorvastatin and its metabolites, a necessary step for its therapeutic action and subsequent elimination. nih.gov Atorvastatin is a known substrate for the liver-specific transporters OATP1B1 (encoded by the SLCO1B1 gene) and OATP1B3. nih.gov Furthermore, its active metabolites, including 2-hydroxy atorvastatin and 4-hydroxy atorvastatin, are also substrates for OATP1B1. researchgate.netnih.gov The importance of these transporters is underscored by studies where inhibition of OATP1B1 by rifampin led to a 6.8-fold increase in the plasma area under the curve (AUC) of atorvastatin and its 2-hydroxy metabolite. researchgate.net Atorvastatin is also transported by OATP2B1, which is expressed in the liver and other tissues like the intestine. doaj.orgresearchgate.net

In addition to hepatic transport, OATP-mediated transport has been implicated in the central nervous system. A study in a rat model of ischemic stroke demonstrated that the neuroprotective effects of atorvastatin were dependent on its transport across the blood-brain barrier by Oatp1a4, a rodent-specific OATP. nih.govarxiv.org Co-administration of an OATP inhibitor attenuated the positive neurological outcomes, suggesting that OATP-mediated delivery to the central nervous system is a key mechanism. nih.govarxiv.org

Influence of ATP-Binding Cassette (ABC) Transporters (e.g., P-gp, BCRP)

The disposition of atorvastatin is also significantly influenced by efflux transporters from the ATP-Binding Cassette (ABC) superfamily, particularly P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2). nih.govrsc.org These transporters are located in key tissues such as the intestine, liver, and kidney, where they actively pump substrates out of cells, thereby limiting intestinal absorption and facilitating biliary and renal clearance. nih.govrsc.org

Table 2: Major Transporters Involved in the Disposition of Atorvastatin and its Metabolites. researchgate.netnih.govdoaj.orgrsc.org
Transporter FamilyTransporterFunctionSubstrate(s)Location of Interaction
OATP (Uptake)OATP1B1Hepatic UptakeAtorvastatin, 2-hydroxy atorvastatin, 4-hydroxy atorvastatinLiver
OATP1B3Hepatic UptakeAtorvastatinLiver
OATP2B1Hepatic & Intestinal UptakeAtorvastatinLiver, Intestine
ABC (Efflux)P-gp (ABCB1)EffluxAtorvastatinIntestine, Liver, Kidney
BCRP (ABCG2)EffluxAtorvastatinIntestine, Liver, Brain

Theoretical and Computational Modeling of Molecular Interactions

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Enzyme Binding

Computational modeling techniques, particularly hybrid quantum mechanics/molecular mechanics (QM/MM), provide powerful tools for investigating drug-enzyme interactions at an atomic level. nih.gov This approach treats the electronically active region of an enzyme's active site, where bond-making and bond-breaking events occur, with high-accuracy quantum mechanics, while the surrounding protein and solvent environment are modeled using more computationally efficient molecular mechanics. nih.govnih.gov

While specific QM/MM studies on di(2-Hydroxy Atorvastatin) Calcium Salt are not available, research on its precursor, atorvastatin, and its metabolites provides significant insights. Molecular dynamics (MD) simulations have been employed to study the binding of atorvastatin within the active site of CYP3A4. uiuc.edu These simulations revealed that atorvastatin and its lactone form interact with an allosteric site on the enzyme, in addition to the catalytic site. uiuc.edu Specifically, interactions with residues Phe213 and Phe219 at this peripheral site were found to be crucial for communicating conformational changes to the active site, thereby modulating the enzyme's activity. uiuc.edu

Quantum chemical studies have also been performed on atorvastatin and its ortho- and para-hydroxy metabolites to elucidate their antioxidant properties. nih.gov These calculations provided a theoretical basis for the experimental observation that the hydroxylated metabolites are potent free radical scavengers, whereas the parent atorvastatin is not. nih.gov The studies concluded that the direct hydrogen atom transfer (HAT) mechanism is the thermodynamically favored pathway for this antioxidant activity. Such computational approaches are invaluable for understanding the fundamental mechanisms of metabolism and drug action, complementing experimental in vitro data. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding

MD simulations are powerful computational techniques that model the physical movements of atoms and molecules over time, offering a detailed view of the conformational changes a ligand undergoes and its binding stability within a protein's active site. For atorvastatin, these simulations have been instrumental in elucidating the key interactions that contribute to its potent inhibitory effect on HMG-CoA reductase.

Research combining molecular docking with MD simulations has explored the binding relationship between atorvastatin analogues and the HMG-CoA reductase protein. nih.gov These computational models indicate that both hydrophobic and electrostatic fields are crucial for the quantitative structure-activity relationship (QSAR) of these compounds. nih.gov Following MD simulations, specific amino acid residues within the HMG-CoA reductase binding site have been identified as vital for the stable binding of atorvastatin and its analogues. nih.gov

Key findings from these simulations highlight that the three rings attached to the pyrrole (B145914) core of atorvastatin engage in hydrophobic interactions with the enzyme. nih.gov The stability of the atorvastatin-HMG-CoA reductase complex is a critical factor in its inhibitory efficacy. MD simulations have been used to assess this stability by analyzing parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand over the simulation time. For instance, studies have shown that atorvastatin forms a stable complex with its target protein. nih.gov

The binding energy between a ligand and its receptor is a key determinant of its potency. Quantum biochemistry studies have been employed to estimate the interaction energy between various statins, including atorvastatin, and HMG-CoA reductase. nih.gov These studies have shown that atorvastatin is one of the most strongly bound inhibitors of this enzyme. nih.gov The analysis of interaction energies reveals that specific residues have a significant stabilizing effect through attractive forces, while others may exert a repulsive effect. researchgate.net

The following table summarizes key amino acid residues in the HMG-CoA reductase binding site that have been identified through computational studies as being important for the binding of atorvastatin and other statins.

Interacting ResidueType of InteractionRole in BindingReference
Arg590 Hydrogen Bond, ElectrostaticKey stabilizing interaction with the dihydroxyheptanoic acid moiety of statins. nih.govresearchgate.net
Lys735 Hydrogen Bond, ElectrostaticForms strong interactions with the carboxylate group of the statin. nih.govresearchgate.net
Asp690 ElectrostaticContributes to the electrostatic environment of the binding pocket. nih.govresearchgate.net
Asn686 Hydrogen BondPotential hydrogen bonding with the ligand. nih.gov
Lys691 Hydrogen Bond, ElectrostaticInteracts with the HMG-like moiety of statins. researchgate.netmdpi.com
Ser684 Hydrogen BondForms hydrogen bonds with the ligand. mdpi.com
Glu559 ElectrostaticContributes to the electrostatic interactions within the binding site. researchgate.netmdpi.com

These computational approaches provide a foundational understanding of how atorvastatin and its analogues bind to their target. Although specific molecular dynamics data for di(2-Hydroxy Atorvastatin) Calcium Salt is pending, the methodologies and findings from studies on atorvastatin offer a robust framework for future computational investigations into the conformational and binding properties of this important metabolite. Such studies would be invaluable in further characterizing its pharmacological profile.

Future Directions and Research Opportunities

Advancements in Metabolite-Specific Drug Discovery and Development

The recognition that the biological activity of atorvastatin (B1662188) is largely attributable to its hydroxylated metabolites, including the ortho-hydroxy form, has opened new avenues for drug discovery. nih.govnih.gov Rather than viewing metabolites merely as byproducts, researchers are now considering them as potential starting points for the development of new, more targeted therapies. The development of atorvastatin itself was a landmark in medicinal chemistry, moving from fungal-derived compounds to a fully synthetic molecule designed through molecular modeling. studylib.netsubstack.com A similar paradigm shift is anticipated, with a focus on optimizing the structure of active metabolites like di(2-Hydroxy Atorvastatin) Calcium Salt.

Future research in this area will likely concentrate on leveraging the inherent activity of this metabolite. By using di(2-Hydroxy Atorvastatin) Calcium Salt as a lead compound, medicinal chemists can explore modifications to its structure to enhance desired properties, such as increased potency, improved selectivity for specific cellular targets, or a more favorable pharmacokinetic profile. For instance, the synthesis of atorvastatin derivatives with enhanced water solubility and hepatoselectivity is already being explored to reduce side effects associated with the parent drug's lipophilicity. rsc.orgnih.gov This approach could be directly applied to di(2-Hydroxy Atorvastatin) Calcium Salt, potentially leading to novel chemical entities with superior therapeutic indices. The goal is to design drugs that deliver the beneficial effects of the metabolite more efficiently, possibly at lower doses and with fewer off-target effects.

Application of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

A thorough understanding of the in vivo behavior of di(2-Hydroxy Atorvastatin) Calcium Salt is fundamental to harnessing its therapeutic potential. This necessitates the use of highly sensitive and selective analytical methods for its comprehensive profiling in biological matrices. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard for the simultaneous quantification of atorvastatin and its various metabolites, including the ortho-hydroxy form. rsc.orgnih.govresearchgate.netosf.io

Below is an interactive data table summarizing the parameters from various UPLC-MS/MS methods used for the analysis of ortho-hydroxy atorvastatin.

Analyte(s)Chromatographic ColumnMobile PhaseDetection RangeBiological MatrixReference
Atorvastatin and its five metabolitesAcquity UPLC HSS T3 (3.0 mm × 100 mm, 1.8 μm)0.05% formic acid in water/acetonitrile (B52724) (25:75, v/v)0.2–40 ng/mLHuman Plasma rsc.orgresearchgate.net
Atorvastatin, 2-hydroxy atorvastatin, 4-hydroxy atorvastatinReverse-phase C18 Symmetry Shield (150 × 4.6 mm, 5.0 μm)Acetonitrile:2 mM ammonium (B1175870) formate (B1220265) (pH 3.0) (65:35, v/v)0.500–250 ng/mL for 2-ATRHuman Plasma nih.govosf.io
Simvastatin, atorvastatin, rosuvastatin (B1679574) and their active metabolitesACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm)Gradient of 10 mM ammonium formate and 0.04% formic acid in water (A) and acetonitrile (B)0.25–100 ng/mLHuman Plasma nih.gov
Atorvastatin and ortho-hydroxy atorvastatinZorbax SB-C18 columnWater:acetonitrile (45:55, v/v) with 5% methanol (B129727) and 0.01% formic acid0.1–20 ng/mL for o-OH-ATVHuman Plasma nih.govportico.org
Atorvastatin and para-hydroxy atorvastatinGenesis C18 column (2.1 x 50 mm, 4 µm)0.1% acetic acid in water–acetonitrile (4:6, v/v)0.202 ng/mL (LLOQ)Human Plasma scispace.comoup.com

Further Elucidation of Pleiotropic Effects and Novel Biological Activities at the Cellular Level

Beyond its role in cholesterol synthesis, atorvastatin and its metabolites are known to exert a range of "pleiotropic" effects that contribute to their cardiovascular benefits. nih.govahajournals.org Research is increasingly focused on dissecting the specific contributions of di(2-Hydroxy Atorvastatin) Calcium Salt to these effects at the cellular and molecular level.

One of the most significant findings is the superior antioxidant capacity of the hydroxylated metabolites of atorvastatin compared to the parent compound. mdpi.comarxiv.org Quantum chemistry studies have provided a theoretical explanation for the experimental observation that ortho-hydroxy atorvastatin can effectively scavenge free radicals, a property that the parent atorvastatin lacks. mdpi.comarxiv.org This free-radical scavenging activity is thought to contribute to the inhibition of LDL oxidation, a key event in the pathogenesis of atherosclerosis. nih.gov

Furthermore, compelling evidence points to the neuroprotective effects of atorvastatin and its metabolites. Studies have shown that 2-hydroxy atorvastatin can reduce cell death in primary rat cortical neurons following oxygen-glucose deprivation. caymanchem.com This protective effect is associated with the increased phosphorylation of cAMP-response-element-binding protein (CREB) in GABAergic neurons. caymanchem.com Other research has demonstrated that atorvastatin can attenuate neuronal damage and improve functional recovery after nerve injury by modulating inflammatory and apoptotic pathways. nih.govnih.govmdpi.com Future investigations will likely delve deeper into the specific molecular targets of di(2-Hydroxy Atorvastatin) Calcium Salt within neuronal cells to fully understand these neuroprotective mechanisms.

The positive effects of atorvastatin on endothelial function are another area of active research. ahajournals.orgnih.govpharmacytimes.com Studies have shown that atorvastatin treatment can improve endothelial function, in part by mobilizing endothelial progenitor cells. nih.gov Given that di(2-Hydroxy Atorvastatin) Calcium Salt is a major active metabolite circulating in the plasma, it is plausible that it plays a significant role in mediating these beneficial vascular effects. Future cellular studies will be crucial to delineate the direct actions of this metabolite on endothelial cells, including its impact on nitric oxide production, cell adhesion molecule expression, and inflammatory signaling pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.